Tert-butyl 2-acetyl-5-bromophenylcarbamate CAS 1824285-78-0 properties
Tert-butyl 2-acetyl-5-bromophenylcarbamate CAS 1824285-78-0 properties
An In-Depth Technical Guide to Tert-butyl 2-acetyl-5-bromophenylcarbamate (CAS 1824285-78-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Chemical Entity
Tert-butyl 2-acetyl-5-bromophenylcarbamate is a substituted aromatic compound with structural motifs that suggest its potential as a valuable intermediate in medicinal chemistry and organic synthesis. As a relatively new chemical entity, publicly available, in-depth experimental data is limited. This guide, therefore, adopts a dual approach. Firstly, it collates and presents all available factual information regarding its identity. Secondly, and crucially for a compound at the frontier of chemical research, it provides a robust, scientifically-grounded framework of predicted properties and a proposed synthetic pathway. This predictive analysis is built upon established principles of organic chemistry and extensive data from closely related structural analogs. The aim is to equip researchers with a comprehensive and practical resource to facilitate the synthesis, handling, and exploration of this promising molecule.
Molecular Identity and Physicochemical Profile
Tert-butyl 2-acetyl-5-bromophenylcarbamate is characterized by a phenyl ring substituted with a bromine atom, an N-tert-butoxycarbonyl (Boc) protected amine, and an acetyl group. The interplay of these functional groups dictates its chemical behavior and potential applications.
| Property | Value/Prediction | Source/Basis |
| CAS Number | 1824285-78-0 | [1] |
| Molecular Formula | C₁₃H₁₆BrNO₃ | [1] |
| Molecular Weight | 314.18 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Based on analogs like tert-butyl (2-bromophenyl)carbamate[2] |
| Melting Point | Predicted: 100-150 °C | Based on analogs like N-Boc-4-bromoaniline (103-106 °C) |
| Solubility | Predicted: Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate); Insoluble in water | Based on the hydrophobic nature of the tert-butyl group and the aromatic ring[2] |
| SMILES | O=C(OC(C)(C)C)NC1=CC(Br)=CC=C1C(C)=O |
Proposed Synthesis Pathway: A Logic-Driven Approach
A definitive, published synthesis protocol for Tert-butyl 2-acetyl-5-bromophenylcarbamate is not currently available. However, a highly plausible and efficient two-step synthetic route can be proposed based on well-established organic transformations. This pathway commences with the synthesis of the key intermediate, 2'-amino-5'-bromoacetophenone, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Tert-butyl 2-acetyl-5-bromophenylcarbamate.
Step-by-Step Experimental Protocols
This procedure is adapted from a known method for the bromination of 2'-aminoacetophenone[3].
Protocol:
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To a solution of 2'-aminoacetophenone (1 equivalent) in dichloromethane (DCM), add pyridine hydrobromide perbromide (1 equivalent) portion-wise at 0-5 °C.
-
Stir the reaction mixture at this temperature for 10 minutes, then allow it to warm to room temperature and stir for an additional 24-26 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2'-amino-5'-bromoacetophenone.
Causality of Experimental Choices:
-
The use of pyridine hydrobromide perbromide provides a solid, easy-to-handle source of bromine, offering controlled bromination.
-
The initial low temperature helps to control the exothermicity of the reaction and minimize side-product formation.
-
The extended reaction time at room temperature ensures complete conversion.
This is a general and widely used protocol for the N-Boc protection of primary amines[4].
Protocol:
-
Dissolve 2'-amino-5'-bromoacetophenone (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 equivalents), to the solution.
-
To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, Tert-butyl 2-acetyl-5-bromophenylcarbamate, can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
The Boc group is a standard protecting group for amines due to its stability under a wide range of conditions and its ease of removal under acidic conditions[5].
-
Triethylamine acts as a base to neutralize the acid formed during the reaction, driving the reaction to completion.
-
The use of a slight excess of (Boc)₂O ensures the complete conversion of the starting amine.
Predicted Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Acetyl Protons: A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the acetyl group.
-
Tert-butyl Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to nine protons, characteristic of the Boc protecting group.
-
Amine Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons: Two signals in the downfield region, one for the acetyl carbonyl (around δ 200 ppm) and one for the carbamate carbonyl (around δ 155 ppm).
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.
-
Tert-butyl Carbons: Two signals, one for the quaternary carbon (around δ 80 ppm) and one for the methyl carbons (around δ 28 ppm).
-
Acetyl Carbon: A signal for the methyl carbon of the acetyl group (around δ 26 ppm).
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch: A peak in the region of 3300-3400 cm⁻¹.
-
C=O Stretches: Two distinct carbonyl absorption bands, one for the ketone (around 1680 cm⁻¹) and one for the carbamate (around 1710 cm⁻¹).
-
C-N Stretch: A peak in the region of 1200-1300 cm⁻¹.
-
C-Br Stretch: A peak in the lower frequency region of the spectrum.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. Characteristic fragmentation patterns would include the loss of the tert-butyl group and cleavage of the carbamate bond.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Tert-butyl 2-acetyl-5-bromophenylcarbamate is not widely available, the following precautions are recommended based on the properties of similar bromo-aromatic and carbamate compounds[2][6].
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Applications in Drug Discovery and Organic Synthesis
The structural features of Tert-butyl 2-acetyl-5-bromophenylcarbamate make it an attractive building block for the synthesis of more complex molecules, particularly in the field of drug discovery.
Diagram of Potential Synthetic Utility
Caption: Potential synthetic transformations of Tert-butyl 2-acetyl-5-bromophenylcarbamate.
Role as a Versatile Intermediate
-
Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
-
Derivatization of the Acetyl Group: The ketone functionality can be readily transformed into other functional groups. For example, it can be reduced to a secondary alcohol, which can introduce a chiral center, or it can be a site for the formation of imines or other derivatives.
-
Deprotection and Further Functionalization of the Amine: The Boc protecting group can be easily removed under acidic conditions to reveal the free amine. This primary amine can then be acylated, alkylated, or used in the formation of ureas, sulfonamides, and other functionalities commonly found in bioactive molecules[7].
The combination of these reactive sites makes Tert-butyl 2-acetyl-5-bromophenylcarbamate a trifunctional building block with significant potential for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery.
Conclusion
Tert-butyl 2-acetyl-5-bromophenylcarbamate stands as a compound of considerable interest for synthetic and medicinal chemists. While a comprehensive experimental dataset is yet to be established in the public domain, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The proposed synthetic route is logical and employs well-understood, high-yielding reactions. The predicted physicochemical and spectroscopic properties offer a solid foundation for the identification and characterization of this molecule. Its multifunctional nature positions it as a versatile intermediate for the synthesis of a diverse range of complex organic molecules, with clear potential for applications in the development of novel therapeutics. As research into this and similar compounds progresses, it is anticipated that its utility will be further validated and expanded.
References
- Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2'-Amino-5'-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(7), o540-o541.
- Zhou, J., et al. (2010). Synthesis and biological evaluation of novel flavone derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4563-4567.
- Rho, Y. S., et al. (2002). Synthesis and in vitro evaluation of 3',4',5'-trimethoxyflavone derivatives as novel antitumor agents. Bioorganic & Medicinal Chemistry, 10(3), 631-637.
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PureSynth. (n.d.). N-Boc-4-Bromoaniline 97%. Retrieved February 24, 2026, from [Link]
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Groves, J. K. (1972). The Friedel-Crafts acylation of alkenes. Chemical Society Reviews, 1(1), 73-97.
- Olah, G. A. (Ed.). (1963).
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PubChem. (n.d.). 4-Bromoaniline, N-BOC protected. Retrieved February 24, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved February 24, 2026, from [Link]
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AOBChem. (n.d.). tert-butyl (2-acetylphenyl)carbamate. Retrieved February 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 24, 2026, from [Link]
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NIST. (n.d.). tert-Butyl carbamate. Retrieved February 24, 2026, from [Link]
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NIST. (n.d.). tert-Butyl carbamate IR Spectrum. Retrieved February 24, 2026, from [Link]
- H. Arslan, et al. (2024).
- M. Đud & D. Margetić. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
- TCI Chemicals. (2025, January 29). SAFETY DATA SHEET: tert-Butyl 2-Bromopropionate.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 24, 2026, from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 24, 2026, from [Link]
Sources
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